molecular formula C11H11N5 B585759 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 CAS No. 1346599-36-7

1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3

Katalognummer: B585759
CAS-Nummer: 1346599-36-7
Molekulargewicht: 216.26 g/mol
InChI-Schlüssel: VDYWCSWBQPTHDB-BMSJAHLVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Classification and Structural Significance

This compound belongs to the heterocyclic aromatic amine family, specifically classified as a deuterium-labeled isotopomer of a quinoxaline derivative. The compound exhibits a molecular formula of C₁₁H₈D₃N₅ with a molecular weight of 216.26 daltons, representing a precise three-dalton increase from its non-deuterated counterpart. This molecular modification results from the strategic replacement of three hydrogen atoms with deuterium isotopes, maintaining the structural integrity while introducing distinct physicochemical properties.

The structural framework of this compound consists of a fused tricyclic ring system comprising an imidazole ring connected to a quinoxaline backbone. The parent compound, 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine, possesses a molecular formula of C₁₁H₁₁N₅ and a molecular weight of 213.24 daltons. The quinoxaline core structure features nitrogen atoms at strategic positions within the ring system, contributing to its electron-rich nature and potential for various chemical interactions. Two methyl substituents are positioned at the 1 and 7 positions, while an amino group occupies the 2 position of the imidazo ring system.

The Chemical Abstracts Service registry number for the non-deuterated parent compound is 934333-16-1, with the structure characterized by the International Union of Pure and Applied Chemistry name 3,6-dimethylimidazo[4,5-g]quinoxalin-2-amine. The deuterated analog maintains the same connectivity pattern but incorporates deuterium atoms at specific positions, typically replacing methyl hydrogens to create the d3 isotopomer. This selective deuteration strategy preserves the molecular recognition properties while introducing kinetic isotope effects that significantly impact metabolic processing.

Table 1: Comparative Molecular Properties

Property Non-deuterated Compound Deuterated Compound (d3)
Molecular Formula C₁₁H₁₁N₅ C₁₁H₈D₃N₅
Molecular Weight 213.24 g/mol 216.26 g/mol
CAS Number 934333-16-1 Not specified
Catalog Number - HY-132833S

The structural significance extends beyond mere molecular composition, as the compound represents a linear tricyclic heterocyclic aromatic amine distinguished from its angular counterparts by its specific ring fusion pattern. This linear arrangement influences both its chemical reactivity and biological activity profiles. The presence of multiple nitrogen atoms within the fused ring system creates electron-rich regions that facilitate interactions with various biological targets, while the methyl substituents modulate lipophilicity and membrane permeability characteristics.

Historical Context of Heterocyclic Aromatic Amines Research

The investigation of heterocyclic aromatic amines emerged from early observations of mutagenic compounds formed during high-temperature cooking processes. Heterocyclic aromatic amines constitute a diverse class of chemical compounds characterized by at least one heterocyclic ring containing atoms of different elements and at least one amine group. The biological significance of these compounds spans from essential vitamins to recognized carcinogens, establishing their importance in both nutritional and toxicological research contexts.

The discovery of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine marked a significant milestone in heterocyclic aromatic amine research when it was first identified as a previously unknown isomer of the established carcinogenic compound 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline. This breakthrough occurred through sophisticated analytical techniques that detected the compound initially in the urine of meat consumers and subsequently in cooked ground beef samples. The identification process required extensive chromatographic and mass spectral analysis to distinguish it from structurally related compounds.

Research investigations revealed that 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine represents one of the most abundant heterocyclic aromatic amines formed during meat cooking processes, occurring at levels five-fold greater than other well-characterized compounds in this chemical class. This abundance, combined with its mutagenic properties, elevated its significance in food safety and dietary exposure assessments. The compound demonstrated substantial mutagenic activity, inducing 348 revertants per microgram in Salmonella typhimurium tester strain YG1024 when activated with liver enzyme preparations.

Table 2: Historical Timeline of Heterocyclic Aromatic Amine Research

Year Milestone Reference
2004 Initial detection in human urine samples
2007 Structural identification and synthesis
2011 Metabolic pathway characterization
2024 Development of deuterated analogs

Structural classification studies established that heterocyclic aromatic amines can be categorized into distinct groups based on their formation mechanisms. The quinoline-type heterocyclic aromatic amines form during heat treatment of creatine, creatinine, sugars, and free amino acids at temperatures below 300 degrees Celsius through Maillard reaction pathways. In contrast, non-quinoline-type heterocyclic aromatic amines develop at higher temperatures exceeding 300 degrees Celsius through pyrolysis of amino acids and proteins. The 1,7-dimethyl compound falls within the quinoline-type category, reflecting its formation mechanism during meat cooking processes.

Comparative metabolism studies demonstrated that 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine undergoes metabolic activation through nitrogen-oxidation pathways mediated by cytochrome P450 enzymes. These investigations revealed that the compound exhibits comparable rates of metabolism to its structural isomers when processed by mouse liver microsomes, but displays distinct patterns when human liver microsomes are employed. The rate of nitrogen-oxidation proved to be four-fold lower than that observed for the structurally related 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline when human liver microsomes were utilized as the enzyme source.

Rationale for Deuterium Labeling in Pharmaceutical Research

The incorporation of deuterium into pharmaceutical compounds has emerged as a powerful strategy for modulating drug metabolism and enhancing therapeutic properties. Deuterium labeling exploits the kinetic isotope effect, whereby the stronger carbon-deuterium bond compared to the carbon-hydrogen bond results in slower metabolic cleavage rates. This fundamental principle has revolutionized approaches to drug optimization, offering pathways to improve pharmacokinetic profiles without compromising therapeutic efficacy.

The deuterium kinetic isotope effect manifests through the enhanced stability of carbon-deuterium bonds, which are approximately six to ten times more stable than their hydrogen counterparts. This increased bond strength necessitates higher activation energy for cleavage, consequently reducing the rate of metabolic degradation. The practical implications include extended drug half-lives, improved bioavailability, and potentially reduced formation of toxic metabolites. Such advantages have propelled deuterium labeling from a research tool to a clinically viable drug development strategy.

Contemporary pharmaceutical development has witnessed the successful implementation of deuterium labeling strategies in approved medications. Deutetrabenazine represents the first deuterated drug to receive regulatory approval, demonstrating improved pharmacokinetic properties compared to its non-deuterated predecessor tetrabenazine. This precedent has encouraged extensive investigation of deuterium incorporation across diverse therapeutic areas, with numerous deuterated compounds currently undergoing clinical evaluation.

Table 3: Advantages of Deuterium Labeling in Drug Development

Advantage Mechanism Impact
Extended half-life Slower metabolic cleavage Reduced dosing frequency
Enhanced bioavailability Decreased first-pass metabolism Improved therapeutic efficacy
Reduced metabolite formation Alternative metabolic pathways Potentially lower toxicity
Maintained potency Preserved molecular recognition Unchanged therapeutic target interaction

The application of deuterium labeling to 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine serves multiple research objectives. Primary among these is the utilization of the deuterated compound as an internal standard for analytical mass spectrometry applications, enabling precise quantification of the parent compound in biological matrices. The three-dalton mass difference provides clear spectral separation while maintaining virtually identical chromatographic behavior, ensuring accurate analytical results.

Advanced synthetic methodologies have facilitated the efficient preparation of deuterium-labeled compounds through various approaches. Late-stage hydrogen isotope exchange reactions offer particular advantages for complex molecules, allowing deuterium incorporation without extensive synthetic reconstruction. Flow chemistry techniques have further enhanced the efficiency and selectivity of deuterium labeling processes, providing precise control over reaction conditions and improved yields compared to traditional batch methods.

The stable isotope labeling approach provides crucial advantages in pharmaceutical research beyond analytical applications. Deuterium-labeled compounds enable detailed investigation of metabolic pathways, identification of metabolites, and assessment of drug-drug interactions. The incorporation of deuterium can also redirect metabolic pathways, potentially reducing the formation of undesirable metabolites while preserving therapeutic activity. These capabilities have positioned deuterium labeling as an essential tool in contemporary drug discovery and development programs.

Eigenschaften

CAS-Nummer

1346599-36-7

Molekularformel

C11H11N5

Molekulargewicht

216.26 g/mol

IUPAC-Name

6-methyl-3-(trideuteriomethyl)imidazo[4,5-g]quinoxalin-2-amine

InChI

InChI=1S/C11H11N5/c1-6-5-13-7-3-9-10(4-8(7)14-6)16(2)11(12)15-9/h3-5H,1-2H3,(H2,12,15)/i2D3

InChI-Schlüssel

VDYWCSWBQPTHDB-BMSJAHLVSA-N

Isomerische SMILES

[2H]C([2H])([2H])N1C2=C(C=C3C(=C2)N=C(C=N3)C)N=C1N

Kanonische SMILES

CC1=NC2=CC3=C(C=C2N=C1)N=C(N3C)N

Synonyme

2-Amino-1,7-dimethyl-1H-imidazo[4,5-g]quinoxaline-d3;  7-MeIgQx-d3; 

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 typically involves the incorporation of deuterium atoms into the parent compound, 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes, where the parent compound is subjected to deuterium gas in the presence of a catalyst. The process is optimized to ensure high yield and purity of the deuterium-labeled product. The final product is then purified using techniques such as chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs by altering their absorption, distribution, and elimination. This makes the compound valuable in studying the effects of deuterium substitution on drug metabolism and pharmacokinetics .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The compound belongs to the imidazo[4,5-g]quinoxaline family, characterized by a fused imidazole-quinoxaline core. Below is a systematic comparison with structurally related heterocycles:

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Key Properties/Applications References
1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 Imidazo[4,5-g]quinoxaline 1,7-dimethyl; 2-amine; deuterated Analytical standard (metabolic studies)
2-Methyl-1H-imidazo[4,5-g]phthalazine-4,9-dione Imidazo[4,5-g]phthalazine 2-methyl; 4,9-dione Cytotoxic activity (IC₅₀ < ellipticine)
Oxazolo[4,5-g]quinazoline-2(1H)-one Oxazolo[4,5-g]quinazoline 2-one EGFR inhibition (computational study)
3-Methyl-3H-imidazo[4,5-f]quinolin-2-amine Imidazo[4,5-f]quinoline 3-methyl; 2-amine Reference material (analytical chemistry)
Pyrimido[4,5-g]quinazolin-5,10-diones Pyrimido[4,5-g]quinazoline 5,10-dione; alkyl/aryl chains Electrochemical properties; SAMN formation

Pharmacological and Biochemical Activities

  • Cytotoxicity: 2-Methyl-1H-imidazo[4,5-g]phthalazine-4,9-dione derivatives exhibit cytotoxicity exceeding ellipticine and doxorubicin, attributed to intercalation with DNA or topoisomerase inhibition . In contrast, this compound lacks reported cytotoxic data, emphasizing its role as a non-therapeutic analytical tool .
  • imidazole) on target specificity .
  • DNA Interaction: [1,3]Dioxolo[4,5-g]quinolin-8-ol analogs (e.g., NSC 656161) demonstrate DNA-damaging effects akin to temozolomide, suggesting quinoline/quinoxaline cores facilitate DNA adduct formation .

Analytical and Physicochemical Properties

  • Deuterated Derivatives: The deuterium in this compound reduces metabolic degradation rates compared to non-deuterated analogs, enhancing its utility in tracer studies .
  • Electrochemical Behavior : Pyrimido[4,5-g]quinazolin-5,10-diones exhibit redox couples near 0.25–1.5 V, influenced by alkyl chain length. Short chains favor π-stacking, while long chains prioritize van der Waals interactions .
  • Self-Assembly: These compounds form dense monolayers (SAMNs) on graphite, with packing density inversely related to alkyl chain length .

Biologische Aktivität

1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 is a deuterium-labeled derivative of the imidazoquinoxaline family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in cancer therapy and metabolic studies. The incorporation of deuterium is believed to influence the compound's pharmacokinetics and biological interactions.

  • Molecular Formula : C₁₁H₈D₃N₅
  • Molecular Weight : 216.26 g/mol
  • CAS Number : 1346599-36-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Deuterium substitution can alter the compound's metabolic stability and bioavailability, potentially enhancing its therapeutic efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazoquinoxaline derivatives, including this compound. These compounds have shown promise in inhibiting tumor growth in various cancer models.

Table 1: Anticancer Efficacy of Related Compounds

Compound NameCell Line TestedIC50 (µM)Effectiveness (%)
This compoundMDA-MB-468 (Breast)Not specified77% tumor growth inhibition
Other Imidazoquinoxaline DerivativesVarious0.08 - 60Varies by structure

In a study involving MDA-MB-468 breast cancer xenografts in nude mice, administration of related compounds resulted in a significant reduction in tumor size without causing weight loss in the subjects .

Pharmacokinetics and Metabolic Studies

The incorporation of deuterium into the compound allows for enhanced tracking in metabolic studies. Deuterated compounds are often used as tracers to investigate drug metabolism and pharmacokinetics due to their distinct isotopic signatures.

Table 2: Pharmacokinetic Properties

PropertyDescription
AbsorptionEnhanced due to deuteration
DistributionAltered tissue distribution patterns
MetabolismModified metabolic pathways
ExcretionPotentially slower due to stability

Research indicates that deuteration can lead to improved pharmacokinetic profiles, which may result in prolonged action and reduced toxicity .

Case Studies

  • Case Study on Anticancer Efficacy : A recent investigation demonstrated that compounds similar to this compound exhibited significant antiproliferative effects on various cancer cell lines. The study utilized a range of concentrations and assessed cell viability using standard assays .
  • Metabolic Tracking Study : In a pharmacokinetic study, researchers utilized deuterated compounds to trace metabolic pathways in vivo. The results indicated that deuterium-labeled drugs showed altered absorption rates and distribution compared to non-labeled counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and analytical validation methods for 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3?

  • Synthesis : The compound can be synthesized via multi-step routes involving cyclization reactions. For example, intramolecular cyclization of intermediates like 6,7-diaminoquinoline derivatives (common in imidazo[4,5-g]quinoxaline analogs) is a key step. Palladium-catalyzed coupling or alkylation with agents like dimethyl sulfate may be used to introduce methyl groups .
  • Analytical Validation : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for purity assessment (>98% as per ). Mass spectrometry (MS) confirms isotopic labeling (deuterium-d3) .

Q. How does the deuterium labeling (d3) impact the physicochemical properties of this compound compared to its non-deuterated analog?

  • Deuterium substitution typically increases molecular mass and may alter metabolic stability (via the kinetic isotope effect). For this compound, deuterium at specific positions could reduce hepatic clearance, prolonging half-life in pharmacokinetic studies. Comparative studies using HPLC-MS can quantify isotopic effects on solubility and stability .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the binding mechanisms of this compound to kinase targets like EGFR?

  • Molecular Dynamics (MD) Simulations : Used to model interactions with EGFR’s tyrosine kinase domain, focusing on hydrogen bonding and hydrophobic pockets. Pharmacophore-based virtual screening (as in ) identifies key functional groups (e.g., methyl and amine moieties) critical for binding .
  • Docking Studies : Tools like AutoDock Vina assess binding affinity. The imidazo[4,5-g]quinoxaline core’s planar structure facilitates π-stacking with aromatic residues (e.g., Phe 723 in EGFR), while deuterium may fine-tune van der Waals interactions .

Q. How can researchers design experiments to evaluate the antiviral activity of this compound against RNA viruses?

  • Experimental Design :

  • Cell-Based Assays : Infect Vero or HEK293 cells with RNA viruses (e.g., Zika, SARS-CoV-2) and measure viral replication via RT-qPCR or plaque assays.
  • Selectivity Index (SI) : Calculate IC50 (cytotoxicity) and EC50 (antiviral efficacy) ratios. highlights imidazo[4,5-g]quinoline analogs with SI >10, suggesting a template for dose optimization .
  • Mechanistic Studies : Use time-of-addition assays to identify viral lifecycle stages targeted (e.g., entry, replication) .

Q. What structural analogs of this compound have been studied, and how do their activities compare?

  • Key Analogs :

Compound NameStructural VariationActivity Profile
8-PH-5-MEIQX ()Phenyl substitution at C8Higher mutagenic potential
5,7-Dimethyl-imidazo[4,5-b]pyridine ()Different heterocycle positioningAurora kinase inhibition (IC50 ~50 nM)
  • Activity Trends : Methyl groups at positions 1 and 7 enhance kinase selectivity, while deuterium improves metabolic stability .

Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?

  • Methodological Considerations :

  • Cell Line Variability : Test panels of cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) to identify tissue-specific effects.
  • Assay Validation : Use multiple assays (MTT, ATP-lite) to confirm viability results. Contradictions may arise from differences in metabolic activity or efflux pump expression .
  • Data Normalization : Include internal controls (e.g., staurosporine for apoptosis induction) to calibrate responses .

Methodological Guidance

Q. What purification techniques are optimal for isolating this compound from reaction byproducts?

  • Chromatography : Flash chromatography with ethyl ether/methanol gradients (e.g., 9.5:0.5 ratio) effectively separates imidazo-quinoxaline derivatives from alkylation byproducts .
  • Recrystallization : Ethanol or acetonitrile recrystallization improves purity (>98%), as confirmed by melting point analysis (e.g., 256–258°C for related compounds) .

Q. How can isotopic labeling (d3) be verified, and what are its implications in mass spectrometry imaging (MSI)?

  • Verification : High-resolution MS (HRMS) detects the +3 Da shift. NMR (e.g., ^2H-NMR) confirms deuterium incorporation at specific positions .
  • MSI Applications : Deuterium labeling enhances signal specificity in tissue imaging, reducing background noise from endogenous compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.